Cas no 2229214-24-6 (2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane)

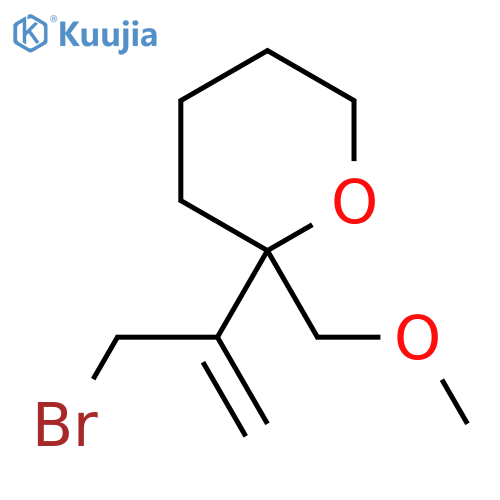

2229214-24-6 structure

商品名:2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane

- EN300-1938889

- 2229214-24-6

-

- インチ: 1S/C10H17BrO2/c1-9(7-11)10(8-12-2)5-3-4-6-13-10/h1,3-8H2,2H3

- InChIKey: OYZYHOLHMRKBHS-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1(COC)CCCCO1

計算された属性

- せいみつぶんしりょう: 248.04119g/mol

- どういたいしつりょう: 248.04119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 18.5Ų

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938889-0.5g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 0.5g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1938889-0.05g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 0.05g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1938889-0.25g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1938889-1.0g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 1g |

$1643.0 | 2023-05-31 | ||

| Enamine | EN300-1938889-0.1g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 0.1g |

$1447.0 | 2023-09-17 | ||

| Enamine | EN300-1938889-10.0g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 10g |

$7065.0 | 2023-05-31 | ||

| Enamine | EN300-1938889-1g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 1g |

$1643.0 | 2023-09-17 | ||

| Enamine | EN300-1938889-10g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 10g |

$7065.0 | 2023-09-17 | ||

| Enamine | EN300-1938889-5.0g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 5g |

$4764.0 | 2023-05-31 | ||

| Enamine | EN300-1938889-2.5g |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane |

2229214-24-6 | 2.5g |

$3220.0 | 2023-09-17 |

2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

2229214-24-6 (2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane) 関連製品

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量